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Compound of Interest

Compound Name: 4-Tert-butoxybenzoyl chloride

CAS No.: 263841-86-7

Cat. No.: B13950122

Get Quote

Executive Summary & Chemical Profile
4-Tert-butoxybenzoyl chloride is a specialized electrophilic building block used in the

synthesis of pharmaceuticals and advanced materials. Unlike its alkyl analog (4-tert-

butylbenzoyl chloride), this compound features an acid-labile tert-butoxy ether moiety. This

structural feature presents a dichotomy: it provides strong electron-donating properties for

subsequent nucleophilic aromatic substitutions or polymerizations, but it imposes strict

limitations on synthesis and handling to prevent acid-catalyzed deprotection to the phenol (4-

hydroxybenzoyl chloride).
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Property Data / Description

IUPAC Name 4-[(2-methylpropan-2-yl)oxy]benzoyl chloride

CAS Number 263841-86-7

Molecular Formula C₁₁H₁₃ClO₂

Molecular Weight 212.67 g/mol

Appearance
Colorless to pale yellow liquid or low-melting

solid (highly moisture sensitive)

Solubility
Soluble in CH₂Cl₂, THF, Toluene; reacts violently

with water/alcohols.

Synthesis & Critical Handling Protocols
The Stability Paradox
The synthesis of 4-tert-butoxybenzoyl chloride requires bypassing the standard laboratory

protocol of refluxing carboxylic acids in thionyl chloride (

). The generation of HCl gas and heat during thionyl chloride activation frequently cleaves the
tert-butyl ether, yielding the degradation product 4-hydroxybenzoyl chloride.

Recommended Protocol: Oxalyl Chloride Activation To preserve the tert-butoxy group, the

Vilsmeier-Haack type activation using Oxalyl Chloride with catalytic DMF is the industry

standard. This method operates at lower temperatures and generates gases (

,

,

) that are easily removed, minimizing acid exposure.

Step-by-Step Synthesis Workflow
Preparation: Dissolve 4-tert-butoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane

(DCM) under an inert atmosphere (
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or

).

Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise.

Catalysis: Add catalytic DMF (1-2 drops). Note: Vigorous gas evolution will occur

immediately.

Reaction: Allow to warm to room temperature and stir for 2–3 hours until gas evolution

ceases.

Isolation: Concentrate in vacuo strictly below 40°C. Azeotrope with anhydrous toluene twice

to remove trace HCl.

Storage: Use immediately or store as a solution in anhydrous THF/DCM at -20°C.

4-Tert-butoxybenzoic Acid
(Solid, Stable)

Oxalyl Chloride / DMF
(0°C -> RT, DCM)

Dissolution Reactive Intermediate
[Vilsmeier Complex]

Activation

4-Tert-butoxybenzoyl Chloride
(Liquid, Moisture Sensitive)

Cl- Attack

Gases: CO, CO2, HCl
(Removed in vacuo)

Elimination

Azeotrope w/ Toluene
(Critical Step)

Click to download full resolution via product page

Caption: Low-temperature activation workflow designed to prevent ether cleavage.

Spectroscopic Characterization
Due to the high reactivity of the acyl chloride, samples must be prepared in anhydrous

deuterated solvents (e.g.,

stored over molecular sieves) to avoid hydrolysis to the acid, which would confuse spectral
interpretation.

A. Infrared Spectroscopy (FT-IR)
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IR is the most rapid diagnostic tool for confirming conversion. The shift of the carbonyl stretch

is definitive.

Functional Group Wavenumber (cm⁻¹) Diagnostic Note

C=O Stretch (Acyl Chloride) 1775 ± 5

Primary Indicator. Significantly

higher than the precursor acid

(~1680 cm⁻¹).

C=C Aromatic Stretch 1600, 1505 Typical aromatic doublet.

C-O Stretch (Ether) 1160–1250
Strong band confirming the

tert-butoxy group is intact.

C-H Stretch (Aliphatic) 2970–2980
Methyl C-H stretch from the t-

butyl group.

B. Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
The spectrum exhibits a classic AA'BB' aromatic system. The electron-withdrawing acyl

chloride group deshields the ortho protons significantly more than the carboxylic acid precursor.
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Chemical Shift

(δ)
Multiplicity Integration Assignment

Structural

Insight

8.05 – 8.10
Doublet (d, J ≈

8.8 Hz)
2H

Ar-H (ortho to

COCl)

Deshielded by

the strong

electron-

withdrawing

COCl group.

7.05 – 7.10
Doublet (d, J ≈

8.8 Hz)
2H

Ar-H (ortho to

OtBu)

Shielded by the

electron-donating

alkoxy group.

1.45 – 1.48 Singlet (s) 9H -C(CH₃)₃

Characteristic

sharp singlet for

the tert-butyl

group.

¹³C NMR (100 MHz, CDCl₃)
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Chemical Shift (δ) Assignment Notes

167.5 C=O (Carbonyl)

Characteristic acyl chloride

region (typically 165–170

ppm).

163.2 Ar-C-O (Ipso)
Deshielded by oxygen

attachment.

133.5 Ar-CH (ortho to COCl)
Correlates with the 8.1 ppm

proton signal.

126.8 Ar-C-CO (Ipso)
Quaternary carbon attached to

the carbonyl.

115.2 Ar-CH (ortho to OtBu)
Correlates with the 7.1 ppm

proton signal.

79.8 -C(CH₃)₃
Quaternary carbon of the t-

butyl ether.

28.9 -C(CH₃)₃
Methyl carbons of the t-butyl

group.

C. Mass Spectrometry (MS)
Analysis by GC-MS or LC-MS requires care. In GC-MS, the molecular ion (

) is often weak. The compound fragments characteristically via alpha-cleavage and loss of the
labile tert-butyl group.

Ionization Mode: EI (70 eV)

Molecular Ion:

212 (Weak/Trace)

Fragmentation Pathway:

Acylium Ion Formation (Base Peak): Loss of the chlorine atom (
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).

(

).

Ether Cleavage: Loss of the tert-butyl group as isobutylene (

, 56 amu) from the acylium ion.

(Hydroxybenzoyl cation).

Secondary Loss: Loss of CO from the acylium species.

Molecular Ion (M+)
m/z 212

Acylium Ion [M-Cl]+
m/z 177 (Base Peak)

- Cl• (35)

Phenolic Cation [M-Cl-C4H8]+
m/z 121

- Isobutylene (56)
(McLafferty-like rearrangement)

Phenyl Cation
m/z 93

- CO (28)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron Ionization (EI) Mass Spectrometry.

Quality Control & Impurity Profiling
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When analyzing 4-tert-butoxybenzoyl chloride, two specific impurities indicate process

failure:

4-Tert-butoxybenzoic acid (Starting Material):

Detection: IR peak at ~1680 cm⁻¹ (broad) instead of 1775 cm⁻¹.

Cause: Incomplete reaction or hydrolysis due to wet solvent.

4-Hydroxybenzoyl chloride (Degradation Product):

Detection: 1H NMR phenolic proton (broad singlet >5 ppm) and loss of t-butyl singlet at

1.45 ppm.

Cause: Acidic cleavage of the ether during synthesis (e.g., use of thionyl chloride without

buffering).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
& Handling of 4-Tert-Butoxybenzoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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